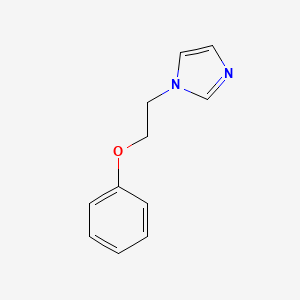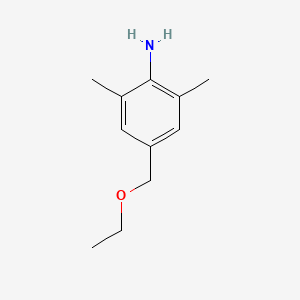
4-(ethoxymethyl)-2,6-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ethoxymethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxymethyl group and two methyl groups attached to the benzene ring, along with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxymethyl)-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with ethoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and reduce the reaction time.
化学反应分析
Types of Reactions
4-(ethoxymethyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated aromatic compounds
科学研究应用
4-(ethoxymethyl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of anesthetics and analgesics.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, and in the manufacturing of polymers and resins.
作用机制
The mechanism of action of 4-(ethoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with two methyl groups attached to the benzene ring.
4-Ethoxyaniline: An aromatic amine with an ethoxy group attached to the benzene ring.
2,4-Dimethylaniline: An aromatic amine with two methyl groups attached at the 2 and 4 positions of the benzene ring.
Uniqueness
4-(ethoxymethyl)-2,6-dimethylaniline is unique due to the presence of both ethoxymethyl and dimethyl groups on the benzene ring, which imparts distinct chemical and physical properties
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-(ethoxymethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6H,4,7,12H2,1-3H3 |
InChI 键 |
SPJNZXGDSPWTDI-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=CC(=C(C(=C1)C)N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-Cyano-2-[3-(cyclopentyloxy)-4-methoxyphenyl]ethyl}ethanediamide](/img/structure/B8568198.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B8568206.png)
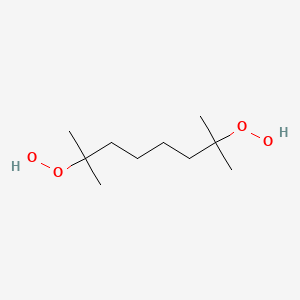
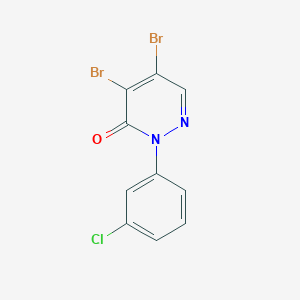
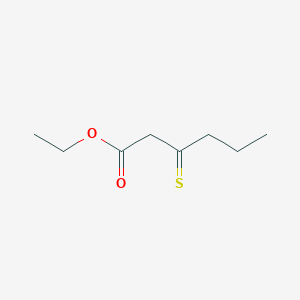
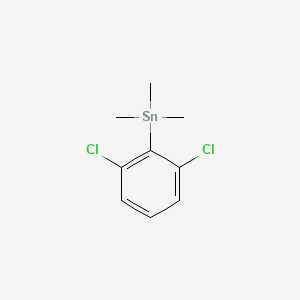
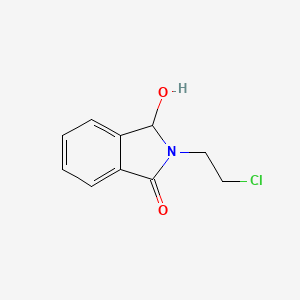
![1-[5-(2-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B8568243.png)
![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)
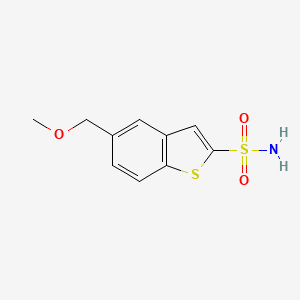
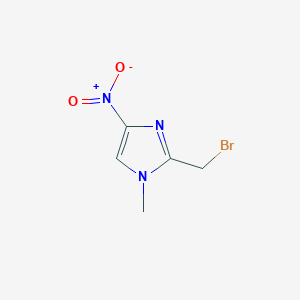
![4-(Bromomethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B8568274.png)
![3-(2-Acetylaminoethyl)benzo[b]thiophene](/img/structure/B8568289.png)
